molecular formula C11H16N2O5S B15233639 N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide

N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B15233639
M. Wt: 288.32 g/mol
InChI Key: JNOHOWCZXNKUGA-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a nitro group attached to a benzene ring, which is further substituted with a methoxypropyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methyl-3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature and mixing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 4-Amino-N-(3-methoxypropyl)-N-methylbenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with various biological targets.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-(3-Methoxypropyl)-4-nitroaniline
  • N-(3-Methoxypropyl)acrylamide

Comparison: N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it more versatile compared to similar compounds that may only have one of these functional groups.

Properties

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

N-(3-methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H16N2O5S/c1-12(8-3-9-18-2)19(16,17)11-6-4-10(5-7-11)13(14)15/h4-7H,3,8-9H2,1-2H3

InChI Key

JNOHOWCZXNKUGA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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